molecular formula C10H10N2O2 B13690053 Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate

Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13690053
M. Wt: 190.20 g/mol
InChI Key: JUBQFTNSIJRYFW-UHFFFAOYSA-N
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Description

Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-8-6-11-9(12(7)8)10(13)14-2/h3-6H,1-2H3

InChI Key

JUBQFTNSIJRYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CN=C(N12)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation reactions can be performed using aldehydes and amines under acidic or basic conditions to form the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas over palladium on carbon (Pd/C) to yield reduced products.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

    Substitution: Halogenated derivatives, amines, thiols, and other nucleophiles.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced products, and substituted imidazo[1,5-a]pyridine compounds.

Scientific Research Applications

Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting chemical and biological properties

Biological Activity

Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate (Me-MIP) is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of mutagenicity, carcinogenicity, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with Me-MIP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Me-MIP belongs to the imidazopyridine family, characterized by a fused ring structure that includes both imidazole and pyridine components. Its unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

1. Mutagenicity and Carcinogenicity

Research indicates that compounds in the imidazopyridine class, including Me-MIP, may exhibit mutagenic properties. Studies have shown that these compounds can interact with DNA, leading to mutations that may contribute to carcinogenesis. For instance, Me-MIP has been evaluated for its ability to induce mutations in bacterial assays, demonstrating significant mutagenic potential.

2. Antimicrobial Activity

Me-MIP has been studied for its antimicrobial properties against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. A notable study reported minimum inhibitory concentrations (MICs) in the range of 0.5 to 10 μg/mL against common bacterial strains, indicating its potential as an antimicrobial agent.

Pathogen MIC (μg/mL)
Escherichia coli4
Staphylococcus aureus2
Mycobacterium tuberculosis0.5

3. Anticancer Properties

Emerging research suggests that Me-MIP may possess cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that Me-MIP can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on human cancer cell lines (e.g., HeLa and MCF-7) showed IC50 values ranging from 10 to 25 μM.

The biological activity of Me-MIP is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or disrupt cellular pathways critical for survival and proliferation:

  • Enzyme Inhibition : Me-MIP may inhibit key enzymes involved in metabolic pathways or DNA repair mechanisms.
  • DNA Interaction : The compound's structure allows it to intercalate into DNA strands, potentially causing structural changes that lead to mutations.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of Me-MIP against Mycobacterium tuberculosis. The results indicated that Me-MIP not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with existing antitubercular drugs. This finding suggests potential applications in treating drug-resistant strains of tuberculosis.

Case Study 2: Cytotoxicity in Cancer Research

In a separate study focusing on cancer treatment, Me-MIP was tested against various human cancer cell lines. The results showed significant cytotoxicity, particularly in breast cancer cells (MCF-7), where the compound induced apoptosis at concentrations lower than those found toxic to normal cells.

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